molecular formula C19H15N3O3 B2663688 N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2309606-25-3

N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2663688
CAS No.: 2309606-25-3
M. Wt: 333.347
InChI Key: JEGZBTFYFWKFJD-UHFFFAOYSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical compound of significant interest in specialized research applications. The structure of this molecule incorporates two distinct heterocyclic systems: a benzo[d][1,3]dioxole (piperonyl) group linked via a carboxamide bridge to a [3,3'-bipyridin]-5-ylmethyl unit. This specific molecular architecture suggests potential for diverse biochemical interactions. The benzo[1,3]dioxole moiety is a recognized pharmacophore in medicinal chemistry and agrochemical research. For instance, structurally related 1,3-benzodioxole derivatives have been investigated and shown to function as potent auxin receptor agonists, promoting root growth in plants by binding to the TIR1 receptor . Similarly, other N-alkyl benzamide compounds containing the benzo[d][1,3]dioxole core have been the subject of toxicological and metabolic studies for various applications . The bipyridinyl component is a privileged structure often associated with coordination chemistry and catalytic activity, and is frequently explored in the development of ligands for various biological targets. The combination of these features makes this compound a compelling candidate for advanced research projects, including but not limited to, the discovery of novel enzyme inhibitors, the development of chemical probes for biological pathways, and materials science. Researchers are encouraged to investigate its specific mechanism of action, which is likely highly dependent on the research context and biological system. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use. All sales are final, and researchers assume responsibility for confirming product identity, purity, and suitability for their specific application prior to purchase. Please contact our sales team for further technical information, including certificate of analysis (CoA) availability and custom synthesis inquiries.

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(14-3-4-17-18(7-14)25-12-24-17)22-9-13-6-16(11-21-8-13)15-2-1-5-20-10-15/h1-8,10-11H,9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGZBTFYFWKFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the carboxamide group: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate amine (such as 3,3’-bipyridine) in the presence of coupling agents like carbodiimides to form the carboxamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification processes to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bipyridine moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted bipyridine derivatives.

Scientific Research Applications

N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its application:

    In coordination chemistry: Acts as a bidentate ligand, coordinating with metal ions to form stable complexes.

    In biological systems: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bipyridine moiety can intercalate with DNA, while the benzo[d][1,3]dioxole structure can interact with various proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Structural Properties

  • Crystallography & Stability: MDC and ADC (methoxybenzyl/acetylphenyl derivatives) exhibit monoclinic crystal structures with energy gaps of 3.54 eV and 3.96 eV, respectively, suggesting varied electronic stability .
  • Solubility & Bioavailability :

    • Aliphatic derivatives (e.g., S807) may exhibit higher lipophilicity, aiding membrane permeability but limiting aqueous solubility.
    • Aromatic substituents (e.g., BNBC’s naphthyl group) enhance hydrophobicity, whereas the bipyridinyl group in the target compound balances polarity and aromatic bulk.

Metabolic and Toxicological Profiles

  • Metabolism: S807 undergoes rapid oxidative metabolism in human and rat liver microsomes, forming polar metabolites excreted via urine .

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C_{18}H_{16}N_{2}O_{4}
  • Molecular Weight: 336.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bipyridine moiety is known for its chelating properties, which can enhance the compound's interaction with metal ions and biological macromolecules.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation and induced cell cycle arrest in breast cancer cells through the modulation of the p53 pathway .

Antimicrobial Activity

The compound has also displayed antimicrobial properties against a range of pathogens. In vitro studies indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It was found to reduce oxidative stress and inflammation in neuronal cell models, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Breast Cancer Cell Lines : In a controlled study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours. This effect was linked to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
  • Antimicrobial Testing : A series of experiments assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antimicrobial activity .
  • Neuroprotection in Animal Models : In vivo studies using mouse models of neurodegeneration showed that administration of the compound improved cognitive function as assessed by memory tests and reduced markers of neuroinflammation in brain tissues .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialMIC = 32 µg/mL for S. aureus
NeuroprotectiveReduces oxidative stress

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